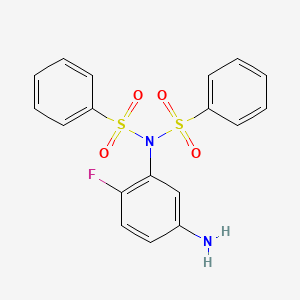
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide, commonly known as AF-2, is a sulfonamide compound that has gained attention in the scientific community due to its potential therapeutic applications. AF-2 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which is involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of STAT3 activation by AF-2 has been shown to have anti-tumor and anti-inflammatory effects, making it a promising candidate for the development of new therapeutics.
Scientific Research Applications
Enzymatic Inhibition and Potential Therapeutic Applications
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide derivatives have been explored for their inhibitory activity against specific enzymes, which is crucial for therapeutic applications. For instance, sulfonamide-based compounds have been identified as potent inhibitors of carbonic anhydrase IX and XII, showing significant promise in anticancer therapy due to their ability to target tumor-associated enzymes. Compounds like ureido-substituted benzenesulfonamides have shown to inhibit these enzymes with low nanomolar efficiency, demonstrating potential for the development of novel antimetastatic drugs (Pacchiano et al., 2011).
Development of Nonsteroidal Progesterone Receptor Antagonists
Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the discovery of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds play a critical role in various physiological systems, including the female reproductive system, making them potential candidates for the treatment of diseases such as uterine leiomyoma, endometriosis, and breast cancer. The benzenesulfonanilide skeleton, in particular, has been identified as a promising scaffold for PR antagonists, with certain derivatives showing high binding affinity and selectivity over androgen receptors (Yamada et al., 2016).
Synthesis and Characterization for Anticancer and Antimicrobial Applications
Synthetic pathways for creating sulfonamide derivatives, including methods for incorporating various functional groups, have been extensively studied. These synthetic efforts are aimed at enhancing the compounds' biological activities, particularly their anticancer and antimicrobial potentials. For example, synthesis and evaluation of aminothiazole-paeonol derivatives have shown that these compounds possess high anticancer potential against several cancer cell lines, indicating their promise as lead compounds for developing novel anticancer agents (Tsai et al., 2016).
Antitubulin Agents and STAT3 Signaling Inhibitors
N-sulfonyl-aminobiaryl derivatives have been explored for their dual role as antitubulin agents and inhibitors of STAT3 signaling. This dual inhibitory activity presents a novel approach for targeting cancer cell proliferation and survival pathways. Compounds exhibiting potent antiproliferative activity and the ability to inhibit both tubulin polymerization and STAT3 phosphorylation have been identified, underscoring the therapeutic potential of these derivatives in cancer treatment (Lai et al., 2015).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4S2/c19-17-12-11-14(20)13-18(17)21(26(22,23)15-7-3-1-4-8-15)27(24,25)16-9-5-2-6-10-16/h1-13H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLZLJQQEPIZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC(=C2)N)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2716921.png)
![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)


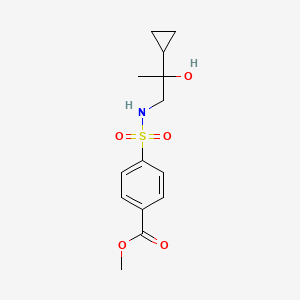

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2716933.png)
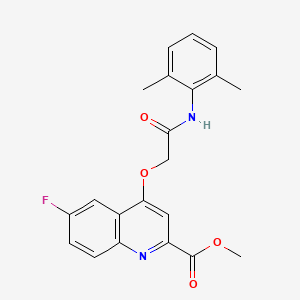
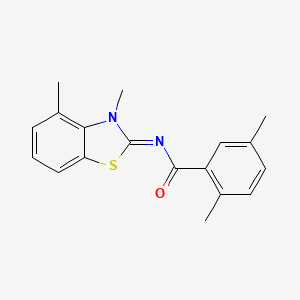
![N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2716938.png)
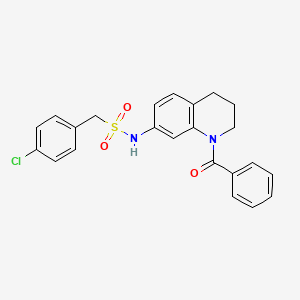

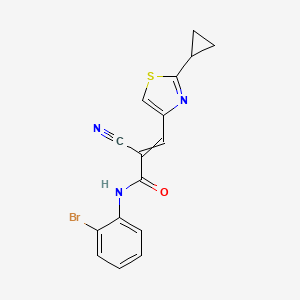
![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2716943.png)